4-Bromobenzophenone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59863. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

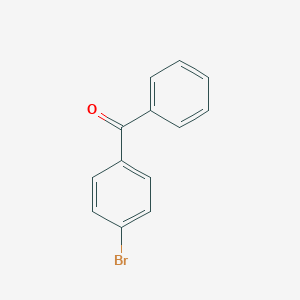

Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOLYBMGRQYQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075366 | |

| Record name | 4-Bromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | 4-Bromobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-90-4 | |

| Record name | 4-Bromobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ7EB9BC7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromobenzophenone synthesis via Friedel-Crafts acylation

An In-depth Technical Guide to the Synthesis of 4-Bromobenzophenone via Friedel-Crafts Acylation

Introduction

The Friedel-Crafts acylation is a fundamental and versatile reaction in organic chemistry for the synthesis of aryl ketones.[1][2] This electrophilic aromatic substitution reaction facilitates the introduction of an acyl group onto an aromatic ring, a critical transformation in the production of intermediates for pharmaceuticals and fine chemicals.[3][4][5] This guide provides a comprehensive technical overview of the synthesis of this compound from bromobenzene and benzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]

Benzophenone and its derivatives, such as this compound, are key structural motifs and precursors in various chemical processes.[1] The synthesis via Friedel-Crafts acylation is a classic demonstration of this reaction's utility, involving the generation of a highly electrophilic acylium ion that then attacks the electron-rich aromatic ring of bromobenzene.[1][3] Due to the electron-withdrawing nature of the resulting ketone, the product is deactivated towards further acylation, which prevents the polysubstitution often observed in Friedel-Crafts alkylations.[6][7]

Reaction Mechanism

The synthesis of this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The reaction can be broken down into three primary steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with benzoyl chloride to form a highly electrophilic acylium ion.[3][8] This ion is resonance-stabilized.

-

Electrophilic Attack: The bromobenzene ring acts as a nucleophile, attacking the acylium ion. The bromine atom is an ortho, para-directing deactivator.[3][9] The para-isomer is the major product, primarily due to reduced steric hindrance compared to the ortho position.[3][10] This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Catalyst Regeneration: The AlCl₄⁻ ion, formed in the first step, removes a proton from the arenium ion.[8] This restores the aromaticity of the ring, yielding the this compound product and regenerating the AlCl₃ catalyst.[8] However, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃, necessitating the use of stoichiometric or greater amounts of the catalyst.[6] An aqueous workup is required to break this complex and isolate the final product.[6]

Caption: Friedel-Crafts acylation mechanism for this compound.

Experimental Protocols

The following section details a typical laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | FW ( g/mol ) | Amount (mmol) | Quantity |

| Bromobenzene | C₆H₅Br | 157.01 | 19 | 2.0 mL (3.0 g) |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 30 | 3.3 mL (4.0 g) |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 30 | 4.0 g |

| 10% Sodium Hydroxide Solution | NaOH | 40.00 | - | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For extraction |

| Light Petroleum (60-80 °C) | - | - | - | For recrystallization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying |

| Ice | H₂O | 18.02 | - | For quenching |

| Note: The quantities are based on a representative procedure.[3] |

Procedure

-

Reaction Setup: In a 50 mL Erlenmeyer flask, combine bromobenzene (2.0 mL) and benzoyl chloride (3.3 mL).[3][10]

-

Catalyst Addition: While stirring the mixture, carefully add anhydrous aluminum chloride (4.0 g) in three portions.[10] The reaction is exothermic and will produce hydrogen chloride (HCl) gas; therefore, this step must be performed in a fume hood.[11]

-

Reaction: Heat the flask in a boiling water bath for approximately 20 minutes. The mixture will turn into a dark red liquid.[1][2][10]

-

Quenching: After heating, cool the reaction flask to room temperature. Carefully pour the cooled mixture onto crushed ice in a beaker to decompose the aluminum chloride complex.[1][11]

-

Neutralization: Make the resulting solution alkaline by adding 10% sodium hydroxide (NaOH) solution.[1][10] This step dissolves any unreacted benzoic acid and aluminum salts.[10] An oily precipitate may form.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[10] Combine the organic extracts.

-

Drying and Solvent Removal: Dry the combined ether extracts over anhydrous magnesium sulfate (MgSO₄).[10] Filter to remove the drying agent and then remove the diethyl ether using a rotary evaporator.[1]

-

Purification: Recrystallize the crude solid product from light petroleum (or ethanol) to yield pure, colorless crystals of this compound.[1][10][12]

-

Characterization: Record the final yield and determine the melting point of the purified product.[2] Analyze the product using IR and NMR spectroscopy to confirm its identity.[1][2]

References

- 1. studymoose.com [studymoose.com]

- 2. scribd.com [scribd.com]

- 3. Solved Experiment 2: this compound by the | Chegg.com [chegg.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. maths.tcd.ie [maths.tcd.ie]

- 12. Experimental Chemistry II [sites.science.oregonstate.edu]

An In-depth Technical Guide to 4-Bromobenzophenone: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Bromobenzophenone. It includes detailed experimental protocols for its synthesis, purification, and characterization, along with an exploration of its reactivity and potential applications.

Core Physical and Chemical Properties

This compound is a crystalline solid at room temperature, appearing as white to off-white or light beige powder.[1][2] It is an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals.[2]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉BrO | [2] |

| Molecular Weight | 261.11 g/mol | [3] |

| Melting Point | 79-84 °C | [2][3] |

| Boiling Point | 350 °C (at 760 mmHg) | [2][3] |

| Appearance | White to light beige crystalline powder | [2] |

| Solubility | Insoluble in water; slightly soluble in ethanol, ether, and benzene. | [2][4] |

Table 2: Spectroscopic and Chromatographic Data of this compound

| Technique | Key Data/Observations | Reference(s) |

| ¹H NMR | Spectral data available. | [1] |

| ¹³C NMR | Spectral data available. | [1] |

| Infrared (IR) | Conforms to structure. | [1] |

| Mass Spectrometry (MS) | Mass spectrum available. | [1] |

| Gas Chromatography (GC) | Assay (GC): ≥97.5% to >98.0% |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its effective use in research and development.

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for synthesizing this compound is through the Friedel-Crafts acylation of bromobenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride.[5]

Materials:

-

Bromobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

10% Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Light petroleum (boiling range 60-80°C)

-

Ice

-

50 mL Erlenmeyer flask

-

Boiling water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL Erlenmeyer flask, combine bromobenzene and benzoyl chloride.

-

Gradually add anhydrous aluminum chloride to the mixture in portions, with swirling.

-

Heat the reaction mixture in a boiling water bath for approximately 20 minutes. The mixture will typically turn a dark red color.

-

After cooling, pour the reaction mixture onto ice.

-

Neutralize the mixture with a 10% NaOH solution. This step is to dissolve any unreacted benzoyl chloride and the aluminum salts.

-

Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.

-

Wash the combined organic extracts with water and then dry over anhydrous sodium sulfate.

-

Remove the diethyl ether using a rotary evaporator to yield the crude product.

Diagram of the Friedel-Crafts Acylation Workflow:

Purification of this compound

The crude product obtained from the synthesis can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of hot light petroleum (60-80°C) or ethanol.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.

Mass Spectrometry (MS):

-

MS provides the molecular weight of the compound and its fragmentation pattern, which helps in confirming the structure.

Chromatographic Methods:

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to determine the purity of the compound.[2]

Chemical Reactivity

This compound exhibits reactivity at both the carbonyl group and the bromine-substituted aromatic ring.

Reactions at the Carbonyl Group

-

Reduction: The ketone functionality can be reduced to a secondary alcohol (4-bromobenzhydrol) using reducing agents like sodium borohydride (NaBH₄).[6][7]

-

Grignard Reaction: Reaction with Grignard reagents results in the formation of tertiary alcohols. For example, reacting this compound with phenylmagnesium bromide would yield (4-bromophenyl)diphenylmethanol.

Diagram of the Reduction of this compound:

Reactions involving the Bromo-Substituent

-

Suzuki-Miyaura Coupling: The bromine atom can be substituted via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[8] This is a powerful method for synthesizing more complex benzophenone derivatives.

Diagram of the Suzuki-Miyaura Coupling Reaction:

Biological Relevance and Applications

While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives are of significant interest in medicinal chemistry and materials science.

Precursor for Bioactive Molecules

Benzophenone and its derivatives form the structural core of many compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[9] this compound serves as a key starting material for the synthesis of these more complex and potentially therapeutic molecules.

Photochemical Applications

Benzophenones are well-known photosensitizers and are used as photoinitiators in UV-curing applications.[9][10] Upon absorption of UV light, this compound can be excited to a triplet state, which can then initiate polymerization or other photochemical reactions.[6][7] This property is valuable in the development of photocurable materials and in photochemical synthesis.

Diagram of the Photoinitiation Process:

Conclusion

This compound is a versatile chemical compound with well-defined physical and chemical properties. The experimental protocols for its synthesis and purification are robust and accessible. Its reactivity at both the carbonyl group and the bromo-substituent makes it a valuable intermediate for the synthesis of a wide array of more complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational resource for researchers and professionals working with this important chemical building block.

References

- 1. This compound | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 90-90-4 [chemicalbook.com]

- 3. 4-溴苯甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. studymoose.com [studymoose.com]

- 6. Experimental Chemistry II [sites.science.oregonstate.edu]

- 7. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. CN100427461C - Polymerisable benzophenone photoinitiator and its preparing method - Google Patents [patents.google.com]

- 9. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-Bromobenzophenone (CAS 90-90-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromobenzophenone (CAS 90-90-4), a versatile chemical intermediate with significant applications in organic synthesis, analytical chemistry, and pharmaceutical development. This document collates critical data on its chemical and physical properties, detailed spectral analysis, and established synthesis protocols. Furthermore, it explores the broader biological activities of benzophenone derivatives, offering insights into potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a white to light beige crystalline powder at room temperature.[1][2] It is known for its chemical stability and reactivity, which makes it a valuable building block in various chemical reactions.[3] It is insoluble in water but shows slight solubility in organic solvents such as ethanol, ether, and benzene.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 90-90-4 | [5][6] |

| Molecular Formula | C₁₃H₉BrO | [1][6] |

| Molecular Weight | 261.11 g/mol | [1][6] |

| Appearance | White to light beige crystalline powder | [1][3] |

| Melting Point | 79-84 °C | [1][7] |

| Boiling Point | 350 °C | [1][7] |

| InChI Key | KEOLYBMGRQYQTN-UHFFFAOYSA-N | [1] |

| SMILES | O=C(C1=CC=C(Br)C=C1)C2=CC=CC=C2 | [1] |

| Water Solubility | Insoluble | [1][3] |

| Storage | Sealed in a dry place at room temperature | [1] |

Spectral Data

The structural identity and purity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Assignment | Chemical Shift (ppm) | Reference(s) |

| Aromatic Protons | 7.772 | [1] |

| Aromatic Protons | 7.674 | [1] |

| Aromatic Protons | 7.63 | [1] |

| Aromatic Protons | 7.60 | [1] |

| Aromatic Protons | 7.488 | [1] |

Table 3: ¹³C NMR Spectral Data of this compound

| Feature | Description | Reference(s) |

| Spectrum | Available | [8] |

| Discussion | The assignment of peaks in the ¹³C NMR spectrum of this compound can be complex due to the "heavy atom effect" of bromine, which can cause an upfield shift of the ipso-carbon. | [9] |

Table 4: Infrared (IR) Spectroscopy Data of this compound

| Vibration | Wavenumber (cm⁻¹) | Reference(s) |

| C=O (Ketone) Stretching | 1728.72 | [3][10] |

| Aromatic C=C Stretch | 1578.29 | [10] |

| C-Br Stretching | 600-500 (literature value) | [3][10] |

Table 5: Mass Spectrometry Data of this compound

| Feature | Description | Reference(s) |

| Molecular Ion (M⁺) | m/z 260 | [11] |

| Major Fragments | m/z 183, 185, 105, 102 | [12] |

Synthesis of this compound

This compound is commonly synthesized through two primary methods: Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.

Friedel-Crafts Acylation

This classical method involves the electrophilic acylation of bromobenzene with benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][13]

Caption: Friedel-Crafts Acylation Synthesis Workflow.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a 50 mL Erlenmeyer flask, mix bromobenzene (2.0 mL, 19 mmol) and benzoyl chloride (3.3 mL, 30 mmol).[4]

-

Catalyst Addition: Gradually add anhydrous aluminum chloride (4.0 g, 30 mmol) to the mixture with agitation.[4]

-

Heating: Heat the reaction mixture in a boiling water bath for 20 minutes.[3][4]

-

Quenching: After cooling, carefully pour the mixture onto ice.[4][14]

-

Neutralization: Neutralize the mixture with a 10% sodium hydroxide (NaOH) solution to dissolve any residual acids and aluminum salts.[3][4]

-

Extraction: Extract the organic phase with diethyl ether.[4]

-

Drying and Concentration: Dry the organic layer and concentrate it using a rotary evaporator.[4]

-

Purification: Purify the crude product by recrystallization from light petroleum to yield this compound as a colorless solid.[4]

Suzuki-Miyaura Cross-Coupling

This modern cross-coupling reaction provides an alternative route to synthesize this compound. The reaction typically involves the coupling of an acyl chloride with an arylboronic acid in the presence of a palladium catalyst and a base.[5][15]

Caption: Suzuki-Miyaura Coupling Synthesis Workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a 10 mL flask equipped with a magnetic stirrer, add 4-bromobenzoyl chloride (0.5 mmol), phenylboronic acid (0.52 mmol), potassium carbonate (K₂CO₃, 1.0 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%).[15]

-

Solvent Addition: Add toluene (1.0 mL) to the flask.[15]

-

Reaction Conditions: Stir the reaction mixture under reflux for 4 hours.[15]

-

Work-up: After the reaction is complete, wash the mixture with a 1.5 M sodium hydroxide solution.[15]

-

Extraction: Extract the aqueous phase with ethyl acetate.[15]

-

Purification: The combined organic layers are dried and concentrated to yield the product. Further purification can be achieved by silica gel column chromatography.[5]

Applications in Research and Development

This compound is a key intermediate in various sectors of chemical and pharmaceutical research.

-

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules and novel compounds.[3][16]

-

Pharmaceutical Intermediate: this compound is an important precursor in the development of new drug candidates, including antidepressants and anti-inflammatory agents.[3][16] Its derivatives have shown a wide range of biological activities.[17][18][19]

-

Analytical Chemistry: It is used in analytical applications such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][4][8][16]

Biological Activity of Benzophenone Derivatives

While specific biological data for this compound is limited, the broader class of benzophenone derivatives has been extensively studied, revealing significant pharmacological potential.

Caption: Biological Activities of Benzophenone Derivatives.

-

Anti-inflammatory Activity: Benzophenone derivatives have shown anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[18]

-

Anticancer Activity: Various benzophenone derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines.[18] Some synthesized benzophenones have shown very strong inhibitory activity against cell lines such as HL-60, A-549, SMMC-7721, and SW480.[20][21]

-

Antimicrobial and Antiviral Activity: The benzophenone scaffold is found in natural products exhibiting a range of biological activities, including antimicrobial, antifungal, antiviral, and anti-HIV properties.[19]

Safety Information

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[14][22] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[7] It should be handled in a well-ventilated area.[22]

First Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water.[14]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[14]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14]

-

Ingestion: Rinse mouth with water.[14]

In all cases of exposure, seek medical attention.[14]

Conclusion

This compound (CAS 90-90-4) is a chemical compound of significant interest to the scientific community. Its well-defined physical and chemical properties, along with established synthesis routes, make it a valuable tool in organic synthesis. Its role as a pharmaceutical intermediate, underscored by the diverse biological activities of the broader benzophenone class, highlights its potential for future drug discovery and development endeavors. This technical guide serves as a comprehensive resource for researchers and professionals working with this versatile compound.

References

- 1. This compound(90-90-4) 1H NMR [m.chemicalbook.com]

- 2. This compound | 90-90-4 [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. studymoose.com [studymoose.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound(90-90-4) MS [m.chemicalbook.com]

- 8. This compound(90-90-4) 13C NMR [m.chemicalbook.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. scribd.com [scribd.com]

- 11. This compound(90-90-4) IR Spectrum [chemicalbook.com]

- 12. This compound | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. scribd.com [scribd.com]

- 15. mdpi.com [mdpi.com]

- 16. nbinno.com [nbinno.com]

- 17. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Bromobenzophenone: A Technical Guide

This in-depth guide presents a comprehensive overview of the spectroscopic data for 4-Bromobenzophenone, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, providing researchers, scientists, and drug development professionals with essential data for compound identification and characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.77 | d | 2H | Aromatic (ortho to C=O, unsubstituted ring) |

| 7.67 | d | 2H | Aromatic (ortho to Br) |

| 7.63 | t | 1H | Aromatic (para to C=O, unsubstituted ring) |

| 7.49 | t | 2H | Aromatic (meta to C=O, unsubstituted ring) |

| 7.60 | d | 2H | Aromatic (meta to Br) |

Solvent: CDCl₃, Instrument Frequency: 399.65 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 195.5 | C=O (Ketone) |

| 137.5 | Aromatic (C-C=O, unsubstituted ring) |

| 136.2 | Aromatic (C-C=O, substituted ring) |

| 132.0 | Aromatic (CH, meta to Br) |

| 131.4 | Aromatic (CH, ortho to Br) |

| 130.0 | Aromatic (CH, ortho to C=O, unsubstituted ring) |

| 128.5 | Aromatic (CH, para to C=O, unsubstituted ring) |

| 127.5 | Aromatic (C-Br) |

| 128.3 | Aromatic (CH, meta to C=O, unsubstituted ring) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~1660 | Strong | C=O Stretch (Aryl Ketone) |

| ~1590 | Medium-Strong | Aromatic C=C Stretch |

| ~1280 | Medium | C-C-C Bend (in-plane) |

| ~1070 | Medium | C-Br Stretch |

| ~930, 840, 700 | Strong | Aromatic C-H Bend (out-of-plane) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 262 | ~95 | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 260 | 100 | [M]⁺ (presence of ⁷⁹Br isotope) |

| 183 | ~40 | [M-Br]⁺ |

| 105 | ~80 | [C₆H₅CO]⁺ |

| 77 | ~35 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 20-25 mg of this compound solid.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra are acquired on a spectrometer operating at a proton frequency of approximately 400 MHz.

-

The instrument is locked onto the deuterium signal of the CDCl₃ solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed. A larger number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): [2]

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the IR region.[2]

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Instrument Setup and Data Acquisition:

-

The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

-

The sample is introduced into the ion source, often via direct infusion or after separation by gas chromatography (GC).

-

In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

An In-Depth Technical Guide to the Solubility of 4-Bromobenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Bromobenzophenone, a crucial intermediate in pharmaceutical and chemical synthesis. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document collates available solubility data, outlines a comprehensive experimental protocol for its determination, and presents a logical workflow for solubility testing.

Physicochemical Properties of this compound

A summary of key physicochemical properties for this compound (CAS No: 90-90-4) is provided below. These properties are fundamental to understanding its solubility characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉BrO | [1] |

| Molecular Weight | 261.11 g/mol | [1] |

| Appearance | White to light beige crystalline powder | [1][2] |

| Melting Point | 79-84 °C | [1][3] |

| Boiling Point | 350 °C | [1][3] |

| CAS Number | 90-90-4 | [1] |

Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure and the properties of the solvent, often summarized by the principle "like dissolves like." this compound possesses both a polar carbonyl group and a bromine atom, along with nonpolar aromatic rings. This structure results in favorable solubility in many common organic solvents while being insoluble in water.

While specific quantitative solubility data for this compound is not widely available in published literature, a qualitative summary has been compiled from various chemical data sources. For precise quantitative needs, experimental determination is necessary, for which a detailed protocol is provided in the subsequent section.

Table of Qualitative Solubility Data

| Solvent | Chemical Formula | Qualitative Solubility | Note | Reference(s) |

| Water | H₂O | Insoluble | - | [1][2][4][5] |

| Ethanol | C₂H₅OH | Slightly Soluble | Can be used for recrystallization. | [1][2][4] |

| Diethyl Ether | (C₂H₅)₂O | Slightly Soluble | - | [1][4][5] |

| Benzene | C₆H₆ | Slightly Soluble | - | [1][4][5] |

| Acetone | C₃H₆O | Likely Soluble | Based on structural similarity and polarity. | [6] |

Note: "Slightly Soluble" indicates that the compound does not dissolve freely but has some limited solubility. For applications requiring specific concentrations, the experimental protocol below should be followed.

Experimental Protocol: Determination of Equilibrium Solubility

For researchers requiring precise solubility values, the isothermal shake-flask method is the gold standard for determining equilibrium solubility.[7] This protocol describes the procedure followed by quantification using High-Performance Liquid Chromatography (HPLC), a highly accurate and common analytical technique.[8]

Principle

An excess amount of solid this compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[9] After equilibrium is established, the undissolved solid is removed, and the concentration of the solute in the saturated solution is measured.[10]

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps or flasks with stoppers

-

Constant temperature orbital shaker or water bath[9]

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Procedure

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation:

-

Add an excess of solid this compound to a vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.[7]

-

Accurately add a known volume of the solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation. Prepare at least three replicate samples.[11]

-

-

Equilibration:

-

Place the vials in an orbital shaker or water bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[8][9] The time required may vary and should be sufficient so that solubility values do not change with longer agitation times.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials.[10]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any remaining microscopic particles.[10]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solutions by HPLC.

-

Record the peak areas from the chromatograms.

-

Calculation of Solubility

-

Plot the peak area of the standard solutions against their known concentrations to create a calibration curve.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample solution.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

References

- 1. This compound | 90-90-4 [chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. scielo.br [scielo.br]

- 10. benchchem.com [benchchem.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

4-Bromobenzophenone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and synthesis of 4-Bromobenzophenone, a key intermediate in various chemical syntheses, including pharmaceutical drug development.

Core Molecular Data

This compound is a halogenated aromatic ketone. Its fundamental molecular characteristics are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₃H₉BrO | [1][2][3] |

| Molecular Weight | 261.11 g/mol | [2][3][4] |

| Alternate Formula | BrC₆H₄COC₆H₅ | [2][4] |

| CAS Number | 90-90-4 | [1][2][4] |

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with benzoyl chloride.[1] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride, to generate a reactive acylium ion.

Experimental Protocol

The following protocol outlines a typical laboratory procedure for the synthesis of this compound.

Materials:

-

Bromobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ether or Dichloromethane (for extraction)

-

Light petroleum or a hexane/ethyl acetate mixture (for recrystallization/chromatography)

Procedure:

-

Reaction Setup: In a dry flask equipped with a magnetic stirrer, combine bromobenzene and benzoyl chloride.[1] Some procedures may use a solvent such as anhydrous dichloromethane.[3]

-

Catalyst Addition: Gradually add anhydrous aluminum chloride to the mixture in portions while stirring.[1][4] This step is exothermic and should be performed with care, potentially in an ice bath to control the reaction temperature.

-

Reaction: Heat the reaction mixture. A common method is to use a boiling water bath for approximately 20 minutes.[1][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Quenching: After cooling, carefully pour the reaction mixture onto crushed ice.[1][3] This will quench the reaction and hydrolyze the aluminum chloride complex. An acidic workup, for instance with 1M HCl, may also be employed at this stage.[3]

-

Neutralization and Extraction: Neutralize any remaining acid with a 10% sodium hydroxide solution or a saturated sodium bicarbonate solution.[1][3] Transfer the mixture to a separatory funnel and extract the organic phase with a suitable solvent like ether or dichloromethane.[1][2][3] The aqueous layer may be extracted multiple times to ensure complete recovery of the product.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and then brine.[3] Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[2][3]

-

Isolation and Purification: Remove the drying agent by filtration. The solvent can then be removed from the filtrate using a rotary evaporator to yield the crude product.[1][2] The final product can be purified by recrystallization from a solvent such as light petroleum or by silica gel column chromatography using a solvent system like a hexane/ethyl acetate mixture.[1][2]

Synthesis Pathway

The following diagram illustrates the key steps in the Friedel-Crafts acylation synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Health and Safety Information for 4-Bromobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) and adhere to all applicable safety regulations in your region.

Introduction

4-Bromobenzophenone (CAS No. 90-90-4) is a halogenated aromatic ketone used as a chemical intermediate in various synthetic processes, including in the pharmaceutical and specialty chemical industries.[1] As with any chemical reagent, a thorough understanding of its health and safety profile is paramount for safe handling and use in a laboratory or manufacturing setting. This guide provides an in-depth overview of the known health and safety information for this compound, including toxicological data, handling procedures, and emergency protocols. Due to the limited availability of specific experimental data for this compound in public literature, this guide also incorporates data from structurally related compounds and details standardized testing methodologies to provide a comprehensive safety perspective.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1][2] |

| Specific Target Organ Toxicity - Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure[3] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[3] |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉BrO | [2] |

| Molecular Weight | 261.11 g/mol | [2] |

| Appearance | White to beige crystalline powder | [4] |

| Odor | Odorless | [4] |

| Melting Point | 78 - 82 °C | [4] |

| Boiling Point | 350 °C at 760 mmHg | [4] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and benzene. | [5] |

| logP (Octanol-Water Partition Coefficient) | 4.1 | [2] |

Toxicological Information

Limited specific toxicological data is available for this compound. The primary known value is an acute toxicity endpoint in mice.

| Test | Species | Route | Value | Reference |

| LD₅₀ (Lethal Dose, 50%) | Mouse | Intraperitoneal | 100 mg/kg | [2] |

Due to the scarcity of data, a weight-of-evidence approach considering related compounds is necessary to fully assess the toxicological profile.

Potential Signaling Pathway Involvement

While no studies have directly investigated the signaling pathways affected by this compound, research on structurally similar compounds suggests potential mechanisms of toxicity.

-

Endocrine Disruption: Benzophenones are a class of compounds known to have endocrine-disrupting properties, often by interacting with estrogen and androgen receptors.[6][7][8] Bromophenols have also been shown to interfere with sulfotransferase enzymes that are crucial for the metabolism of endocrine hormones.[6][9] Given its structure, this compound may exhibit similar activities.

-

Oxidative Stress and Nrf2 Pathway Activation: Some bromophenols have demonstrated antioxidant effects and the ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10] This pathway is a master regulator of the cellular antioxidant response.[11][12] It is plausible that this compound could modulate this pathway, leading to either protective or adverse cellular effects depending on the context of exposure.

The following diagram illustrates a generalized workflow for assessing the potential of a compound like this compound to activate the Nrf2 signaling pathway.

Ecotoxicological Information

| Test | Species | Endpoint | Value (mg/L) | Compound | Reference |

| 48h EC₅₀ | Daphnia magna | Immobilisation | 12.50 | 4,4'-Dihydroxybenzophenone | [13] |

| 96h EC₅₀ | Chlorella vulgaris | Growth Inhibition | 183.60 | 4,4'-Dihydroxybenzophenone | [13] |

| 48h EC₅₀ | Daphnia magna | Immobilisation | 2.17 | 2,4-Dibromophenol | [14] |

| 48h EC₅₀ | Daphnia magna | Immobilisation | 2.78 | 2,6-Dibromophenol | [14] |

| 48h EC₅₀ | Daphnia magna | Immobilisation | 1.57 | 2,4,6-Tribromophenol | [14] |

Given its logP of 4.1, this compound has the potential for bioaccumulation.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated and ventilation is inadequate, use a NIOSH-approved respirator.[1]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

The following diagram outlines the general workflow for safe handling of this compound in a research setting.

Emergency Procedures

First Aid Measures

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon monoxide, carbon dioxide, and hydrogen bromide gas.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Experimental Protocols

The following are detailed methodologies for key toxicological and ecotoxicological assessments, based on OECD guidelines. These are provided as examples of how the safety of this compound would be formally evaluated.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

Objective: To determine the potential of this compound to cause skin irritation.[15]

Principle: A reconstructed human epidermis model is exposed to the test chemical, and cell viability is measured to assess irritation.[10]

Methodology:

-

Test System: A commercially available, validated Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).

-

Preparation of Test Substance: this compound is tested as a finely ground powder.

-

Application:

-

A defined amount (e.g., 25 mg) of this compound is applied topically to the surface of the RhE tissue.

-

A negative control (e.g., sterile PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.

-

-

Exposure: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[16]

-

Post-Exposure: The test substance is removed by rinsing, and the tissues are incubated in fresh medium for a recovery period (e.g., 42 hours).

-

Viability Assessment (MTT Assay):

-

Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[17]

-

The formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol).

-

The absorbance of the extracted formazan is measured spectrophotometrically (e.g., at 570 nm).

-

-

Data Analysis: The percentage of viable cells in the this compound-treated tissues is calculated relative to the negative control.

-

Classification: If the mean tissue viability is ≤ 50%, this compound is classified as a skin irritant (UN GHS Category 2).[10]

Acute Eye Irritation/Corrosion (based on OECD TG 405)

Objective: To determine the potential of this compound to cause eye irritation or corrosion.[6]

Principle: The test substance is applied to the eye of a single animal, and the effects on the cornea, iris, and conjunctiva are observed and scored over time.[18]

Methodology:

-

Test Animal: Albino rabbit.

-

Dose Administration:

-

A single dose of 0.1 g of finely powdered this compound is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and if effects persist, observations continue for up to 21 days.[18]

-

Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness, chemosis) are scored according to a standardized system (Draize scale).

-

Data Analysis and Classification: The scores are used to classify the substance based on the severity and reversibility of the eye lesions.

Acute Oral Toxicity - Acute Toxic Class Method (based on OECD TG 423)

Objective: To determine the acute oral toxicity of this compound and to classify it according to the GHS.[16]

Principle: A stepwise procedure is used with a small number of animals per step. Depending on the mortality or morbidity observed, the test proceeds to the next step with a higher or lower dose.[19]

Methodology:

-

Test Animal: Female rats.

-

Dose Administration:

-

The test starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information on the substance's toxicity.

-

This compound is administered by gavage in a suitable vehicle.

-

-

Procedure:

-

A group of three female rats is dosed at the starting level.

-

If mortality is observed in two or three animals, the test is stopped, and the substance is classified.

-

If one animal dies, the test is repeated with three more animals at the same dose.

-

If no animals die, the test is repeated with three animals at the next higher dose level.

-

-

Observation: Animals are observed for 14 days for signs of toxicity and mortality.

-

Classification: The substance is classified into one of the GHS categories based on the dose level at which mortality is observed.

Fish, Acute Toxicity Test (based on OECD TG 203)

Objective: To determine the acute lethal toxicity of this compound to fish.[20]

Principle: Fish are exposed to a range of concentrations of the test substance for 96 hours, and the concentration that is lethal to 50% of the fish (LC₅₀) is determined.[21]

Methodology:

-

Test Species: A standard freshwater fish species, such as Zebrafish (Danio rerio).[22]

-

Test Design:

-

A semi-static or flow-through system is used.

-

Fish are exposed to at least five concentrations of this compound in a geometric series, plus a control.

-

At least seven fish are used per concentration.

-

-

Exposure: The exposure period is 96 hours.

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The 96-hour LC₅₀ and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (based on OECD TG 202)

Objective: To determine the acute immobilizing effect of this compound on Daphnia magna.[9]

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours, and the concentration that immobilizes 50% of the daphnids (EC₅₀) is determined.[23]

Methodology:

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Design:

-

A static test system is used.

-

Daphnids are exposed to at least five concentrations of this compound in a geometric series, plus a control.

-

At least 20 daphnids, divided into four replicates of five, are used per concentration.[23]

-

-

Exposure: The exposure period is 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[24]

-

Data Analysis: The 48-hour EC₅₀ and its 95% confidence limits are calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD TG 201)

Objective: To determine the effect of this compound on the growth of a freshwater algal species.[2]

Principle: Exponentially growing algae are exposed to a range of concentrations of the test substance over 72 hours, and the inhibition of growth is measured.[25]

Methodology:

-

Test Organism: A freshwater green alga, such as Pseudokirchneriella subcapitata.[8]

-

Test Design:

-

A static system is used.

-

Algal cultures are exposed to at least five concentrations of this compound in a geometric series, with three replicates per concentration, plus a control.

-

-

Exposure: The exposure period is typically 72 hours.

-

Observations: Algal growth is measured at least daily by determining cell density (e.g., using a cell counter or spectrophotometer).

-

Data Analysis: The concentration that causes a 50% inhibition of growth (EC₅₀) is calculated for both growth rate and yield.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, as well as potential for target organ damage with repeated exposure and long-term aquatic toxicity. While specific toxicological and ecotoxicological data for this compound are limited, information from structurally related compounds and standardized testing guidelines provide a basis for a precautionary approach to its handling and use. Researchers, scientists, and drug development professionals should adhere to the safety precautions outlined in this guide and the substance's SDS to ensure a safe working environment. Further research is warranted to fully elucidate the toxicological profile and potential mechanisms of action of this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. certifiedcosmetics.com [certifiedcosmetics.com]

- 8. endocrinedisruption.org [endocrinedisruption.org]

- 9. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer’s Disease Treatment [mdpi.com]

- 12. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

- 14. This compound, 97% | Fisher Scientific [fishersci.ca]

- 15. cnb.drirenaeris.com [cnb.drirenaeris.com]

- 16. iehconsulting.co.uk [iehconsulting.co.uk]

- 17. biorxiv.org [biorxiv.org]

- 18. Elevated temperature alleviates benzophenone-3 toxicity in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ENVIRONMENTAL [oasis-lmc.org]

- 20. criver.com [criver.com]

- 21. Acute and sub-chronic toxicity of four cytostatic drugs in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Document Bvvwx91vZ2N6MdmzwLMgavVo4 - Toxic Docs [toxicdocs.org]

- 24. researchgate.net [researchgate.net]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Discovery and History of Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzophenone scaffold, characterized by a central carbonyl group flanked by two phenyl rings, is a cornerstone in organic chemistry and a privileged structure in medicinal chemistry. First synthesized in the 19th century, benzophenone and its derivatives have evolved from being mere chemical curiosities to indispensable components in a vast array of applications, including photochemistry, polymer science, and, most notably, drug discovery. Their ability to serve as photoinitiators, UV filters, and versatile pharmacophores has cemented their importance.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of benzophenone derivatives, with a focus on their applications in medicinal chemistry. It includes detailed experimental protocols, quantitative biological data, and visualizations of key chemical and biological processes to serve as a valuable resource for professionals in the field.

Foundational Discoveries and Early History

The journey of benzophenone and its derivatives is intertwined with the development of modern organic chemistry. An early report in 1874 by Carl Graebe described work with benzophenone.[2] However, it was the exploration of its derivatives, particularly the oximes, that led to a significant breakthrough in understanding molecular rearrangements.

In the 1880s, Victor Meyer and Alois Janny first reported the formation of oximes from the reaction of hydroxylamine with aldehydes and ketones.[3] This discovery provided a new class of crystalline derivatives useful for the characterization of carbonyl compounds.[3] A pivotal moment in the history of benzophenone derivatives came in 1886 with the work of Ernst Otto Beckmann.[3] While investigating the structure of benzophenone oxime, he treated it with phosphorus pentachloride and observed an unexpected transformation into benzanilide.[3] This reaction, now famously known as the Beckmann rearrangement , was a serendipitous discovery that became a fundamental tool for the synthesis of amides and lactams, and it played a crucial role in elucidating the stereochemistry of oximes.[3]

The photochemistry of benzophenone also has a rich history, with its photoreduction first reported in 1900.[4] This property of forming a stable triplet excited state upon UV irradiation has led to its extensive use as a photoinitiator and a photophysical probe.[4][5]

Key Synthetic Methodologies

The synthesis of the benzophenone core and its derivatives relies on several classical and modern organic reactions. The choice of method often depends on the desired substitution pattern on the phenyl rings.

Friedel-Crafts Acylation

The most common and versatile method for synthesizing benzophenones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound (like benzene or a substituted derivative) with a benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

Benzoyl chloride

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous AlCl₃ (1.1 equivalents) and anhydrous benzene (excess).

-

Cool the flask in an ice-water bath.

-

Slowly add benzoyl chloride (1 equivalent) dropwise from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain a gentle evolution of HCl gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of HCl ceases. The mixture may be gently warmed to ensure the completion of the reaction.

-

Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane.

-

Combine the organic extracts and wash them with a 10% NaOH solution to remove any unreacted benzoyl chloride and benzoic acid, followed by a wash with water until the washings are neutral.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude benzophenone.

-

The crude product can be purified by recrystallization or distillation.

Caption: General workflow for the synthesis of benzophenone.

Beckmann Rearrangement of Benzophenone Oxime

The Beckmann rearrangement is a classic reaction of ketoximes, converting them to N-substituted amides. For benzophenone oxime, this rearrangement yields benzanilide.

Materials:

-

Benzophenone oxime

-

Thionyl chloride (SOCl₂) or Acetic anhydride (Ac₂O) and glacial acetic acid

-

Anhydrous ether (if using SOCl₂)

-

Water

-

Methanol or ethanol for recrystallization

-

Dilute sodium carbonate solution

Procedure (using Acetic Anhydride):

-

Place benzophenone oxime (1 equivalent) in a round-bottom flask.

-

Add an excess of acetic anhydride (e.g., 5-10 equivalents) and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 140°C) for 1-2 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker of cold water to hydrolyze the excess acetic anhydride and precipitate the product.

-

Collect the solid product, N-phenylbenzamide (benzanilide), by filtration.

-

Wash the crude product with a cold, dilute sodium carbonate solution to remove any remaining acetic acid, followed by a wash with cold water.

-

Dry the product.

-

Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Caption: Mechanism of the Beckmann rearrangement.

Benzophenone Derivatives in Medicinal Chemistry

The benzophenone scaffold is prevalent in numerous biologically active molecules, both natural and synthetic.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[6]

Anti-inflammatory Activity

Several benzophenone derivatives have been synthesized and evaluated for their anti-inflammatory properties. The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| para-fluoro-containing benzophenone | IL-6 inhibition | 0.19 | [7] |

| 4-Aminobenzophenone derivative A | TNF-α inhibition | 0.159 | [7] |

| 4-Aminobenzophenone derivative A | IL-1β inhibition | 0.226 | [7] |

| Dimeric benzophenones | NO production in RAW 264.7 cells | 8.8 - 18.1 | [8] |

| Benzophenone-thiazole hybrid (5c) | PGE2 release inhibition | 82.8% inhibition | [9] |

| Benzophenone-thiazole hybrid (5e) | PGE2 release inhibition | 83.1% inhibition | [9] |

| Benzophenone-thiazole hybrid (5h) | PGE2 release inhibition | 82.1% inhibition | [9] |

Note: This table is a summary of selected data and is not exhaustive.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test benzophenone derivatives

-

Griess Reagent

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test benzophenone derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

Sample Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess Reagent.

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

Anticancer Activity

The benzophenone scaffold is a key structural motif in a variety of anticancer agents.[10] These derivatives exert their effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival, and the induction of apoptosis.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1 | HL-60 | 0.48 | [10] |

| Compound 1 | A-549 | 0.82 | [10] |

| Compound 1 | SMMC-7721 | 0.26 | [10] |

| Compound 1 | SW480 | 0.99 | [10] |

| Compound 45 | HeLa | 1.58 ± 0.20 | [11] |

| Compound 45 | SMMC-7721 | 0.82 ± 0.11 | [11] |

| Compound 45 | SGC-7901 | 0.77 ± 0.33 | [11] |

| Compound 4u | MCF-7 | 1.47 ± 0.14 | [12] |

Note: This table is a summary of selected data and is not exhaustive.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Appropriate cell culture medium with 10% FBS

-

Test benzophenone derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test benzophenone derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-